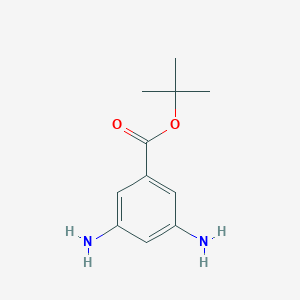

Tert-butyl 3,5-diaminobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3,5-diaminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Tert-butyl 3,5-diaminobenzoate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

- Researchers have utilized this compound in the development of novel anticancer agents. By modifying the compound through various chemical reactions, including acylation and alkylation, derivatives with improved efficacy against cancer cells have been synthesized. For instance, derivatives were tested for their ability to inhibit specific cancer cell lines, demonstrating significant cytotoxicity compared to existing treatments .

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Tert-butyl 3,5-diacetamidobenzoate | 85 | |

| Alkylation | Tert-butyl 3-alkylaminobenzoate | 90 | |

| Esterification | Tert-butyl 3,5-dinitrobenzoate | 78 |

These reactions highlight the versatility of this compound as a precursor in synthesizing various functionalized compounds.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials such as polymers and nanocomposites.

Case Study: Polymer Development

- A study investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance characteristics suitable for high-temperature applications .

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing new detection methods.

Application Example: Thin Layer Chromatography

- This compound is employed as a standard reference compound in thin-layer chromatography (TLC) to analyze complex mixtures. Its distinct Rf value aids in the identification and quantification of related compounds in pharmaceutical formulations .

Bioactive Small Molecules

The compound has been classified as a bioactive small molecule due to its potential effects on biological systems.

Research Insights: Interaction Studies

化学反应分析

Oxidation Reactions

The primary amino groups (-NH₂) on the aromatic ring undergo oxidation to form nitro (-NO₂) derivatives. Key oxidizing agents and conditions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | Tert-butyl 3,5-dinitrobenzoate | 85–90% | |

| Nitric acid (HNO₃) | Reflux in H₂SO₄ | Tert-butyl 3,5-dinitrobenzoate | 78% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the amino groups, forming nitroso intermediates before full oxidation to nitro groups .

Reduction Reactions

The nitro derivatives of tert-butyl 3,5-diaminobenzoate can be reduced back to amines under catalytic hydrogenation:

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 3 atm | This compound | 95% | |

| Sodium dithionite | Aqueous HCl, 70°C | This compound | 88% |

Application : This reversibility is exploited in protecting group strategies during multistep syntheses .

Electrophilic Substitution

The electron-rich aromatic ring undergoes substitution at positions activated by the amino groups:

| Reagent | Position | Product | Conditions | Source |

|---|---|---|---|---|

| Bromine (Br₂) | Para | tert-Butyl 3,5-diamino-4-bromobenzoate | FeCl₃, 0°C | |

| Chlorine (Cl₂) | Para | tert-Butyl 3,5-diamino-4-chlorobenzoate | AlCl₃, RT |

Regioselectivity : Substitution occurs preferentially at the para position due to steric hindrance from the tert-butyl group .

Acylation and Alkylation

The amino groups react with acylating or alkylating agents to form derivatives:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride | tert-Butyl 3,5-diacetamidobenzoate | 92% | |

| Alkylation | Methyl iodide | tert-Butyl 3,5-dimethylaminobenzoate | 80% |

Application : These derivatives are intermediates in pharmaceuticals and agrochemicals .

Condensation Reactions

The compound participates in polycondensation to form high-performance polymers:

| Monomer | Reaction Conditions | Polymer Type | Thermal Stability (°C) | Source |

|---|---|---|---|---|

| Pyromellitic dianhydride | DMAc, 180°C, N₂ | Polyimide | >400 | |

| Terephthaloyl chloride | DMF, 120°C | Polyamide | 320–350 |

Key Property : Polymers exhibit high thermal stability and optical clarity, suitable for LCD alignment layers .

Macrocycle Formation

Reaction with cyanuric chloride yields triazine-based macrocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyanuric chloride | THF, 0°C to RT | Triazine-linked macrocycle | 44.3% |

Application : These macrocycles serve as building blocks for hydrogen-bonded organic frameworks (HOFs) with reversible photoluminescence .

Hydrogenolysis of the tert-Butyl Group

The ester group can be cleaved under acidic or catalytic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 6 hrs | 3,5-Diaminobenzoic acid | 75% | |

| H₂/Pd-C | Methanol, 50°C | 3,5-Diaminobenzoic acid | 82% |

Utility : Provides access to bio-active 3,5-diaminobenzoic acid derivatives .

Coordination Chemistry

The amino groups act as ligands in metal complexes:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT | Square-planar Cu(II) | Catalytic oxidation | |

| PdCl₂ | DMF, 80°C | Palladium(II) complex | Cross-coupling catalysis |

属性

CAS 编号 |

170030-61-2 |

|---|---|

分子式 |

C11H16N2O2 |

分子量 |

208.26 g/mol |

IUPAC 名称 |

tert-butyl 3,5-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3 |

InChI 键 |

JUMJJBPQSTUGAC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |

规范 SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |

同义词 |

Benzoic acid, 3,5-diamino-, 1,1-dimethylethyl ester (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。